molecular formula C7H14N4O3 B12652705 N2-Formyl-L-arginine CAS No. 93964-76-2

N2-Formyl-L-arginine

Cat. No.: B12652705
CAS No.: 93964-76-2
M. Wt: 202.21 g/mol
InChI Key: MBDCBOQSTZRKJP-YFKPBYRVSA-N
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Description

N2-Formyl-L-arginine is a derivative of the amino acid L-arginine. It is characterized by the presence of a formyl group attached to the nitrogen atom at the second position of the arginine molecule. The molecular formula of this compound is C7H14N4O3, and it has a molecular weight of 202.21 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of formic acid as the formylating agent under mild conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of N2-Formyl-L-arginine may involve more scalable and efficient methods, such as the use of continuous flow reactors or biocatalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N2-Formyl-L-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-Formyl-L-arginine has several applications in scientific research:

Mechanism of Action

N2-Formyl-L-arginine exerts its effects primarily through its interaction with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). The formyl group enhances the binding affinity of the compound to the enzyme, leading to increased NO production. This, in turn, affects various physiological processes, including vasodilation, immune response, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • N2-Succinyl-L-arginine
  • N2-Acetyl-L-arginine
  • N2-Benzoyl-L-arginine

Uniqueness

N2-Formyl-L-arginine is unique due to its specific interaction with nitric oxide synthase, which distinguishes it from other N2-substituted arginine derivatives. Its formyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

93964-76-2

Molecular Formula

C7H14N4O3

Molecular Weight

202.21 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-formamidopentanoic acid

InChI

InChI=1S/C7H14N4O3/c8-7(9)10-3-1-2-5(6(13)14)11-4-12/h4-5H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t5-/m0/s1

InChI Key

MBDCBOQSTZRKJP-YFKPBYRVSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC=O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC=O)CN=C(N)N

Origin of Product

United States

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